molecular formula C15H23NO4 B13104155 tert-Butyl (1-(4-(1,2-dihydroxyethyl)phenyl)ethyl)carbamate

tert-Butyl (1-(4-(1,2-dihydroxyethyl)phenyl)ethyl)carbamate

Cat. No.: B13104155
M. Wt: 281.35 g/mol
InChI Key: KDLBRNDFJVELFS-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-(1,2-dihydroxyethyl)phenyl)ethyl)carbamate is an organic compound with the molecular formula C15H23NO4. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group, a phenyl ring, and a dihydroxyethyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(4-(1,2-dihydroxyethyl)phenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction. The final product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(4-(1,2-dihydroxyethyl)phenyl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

tert-Butyl (1-(4-(1,2-dihydroxyethyl)phenyl)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-(1,2-dihydroxyethyl)phenyl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under mild conditions, such as treatment with strong acids or heat . The dihydroxyethyl group may also interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-(4-(1,2-dihydroxyethyl)phenyl)ethyl)carbamate is unique due to its specific combination of functional groups, which provide distinct chemical reactivity and potential biological activity. The presence of both tert-butyl and dihydroxyethyl groups allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl N-[1-[4-(1,2-dihydroxyethyl)phenyl]ethyl]carbamate

InChI

InChI=1S/C15H23NO4/c1-10(16-14(19)20-15(2,3)4)11-5-7-12(8-6-11)13(18)9-17/h5-8,10,13,17-18H,9H2,1-4H3,(H,16,19)

InChI Key

KDLBRNDFJVELFS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(CO)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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